molecular formula C24H22N2O3 B2432835 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide CAS No. 954660-86-7

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide

Cat. No. B2432835
CAS RN: 954660-86-7
M. Wt: 386.451
InChI Key: AUUJINDBCAFTPH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide consists of 24 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Rh(III)-Catalyzed Directed C-H Olefination

An efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, including compounds structurally related to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide, showcases the role of such compounds in synthesizing valuable tetrahydroisoquinolinone products. This process is mild, practical, selective, and high-yielding, highlighting the compound's utility in organic synthesis and drug development (Rakshit, Grohmann, Besset, & Glorius, 2011).

Sigma-2 Receptor Probe Development

The development of sigma-2 receptor probes, such as [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, for in vitro studies demonstrates the compound's relevance in neuropharmacology. These probes, with high affinity for sigma2 receptors, are used to study receptor binding and are vital in understanding receptor function in diseases (Xu et al., 2005).

Anticonvulsant Activity Research

Compounds structurally akin to this compound have been identified for their potential anticonvulsant activity. Through high-throughput screening, a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides was found to exhibit high affinity and good anticonvulsant activity in animal models. This opens avenues for new therapeutic agents in epilepsy treatment (Chan et al., 1998).

Antifungal Agent Development

The compound's derivatives have been explored for their antifungal properties. For example, 2-alkoxy derivatives of benzamide, which share a structural framework with this compound, were synthesized and tested as potential antifungal agents, showcasing the compound's application in developing new antifungal therapies (Coates, Drain, Kerridge, Macrae, & Tattersall, 1957).

Imaging Sigma2 Receptors in Solid Tumors

Fluorine-18-labeled benzamide analogues, closely related to the compound , have been synthesized and evaluated for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). This highlights the compound's potential in aiding cancer diagnosis and understanding tumor proliferation (Tu et al., 2007).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-29-22-10-6-5-9-20(22)24(28)25-19-12-13-21-18(15-19)11-14-23(27)26(21)16-17-7-3-2-4-8-17/h2-10,12-13,15H,11,14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUJINDBCAFTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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